Ethyl 4-oxo-2-phenylpentanoate Ethyl 4-oxo-2-phenylpentanoate Ethyl 4-oxo-2-phenylpentanoate is an oxo carboxylic acid.
Brand Name: Vulcanchem
CAS No.: 6303-83-9
VCID: VC20665640
InChI: InChI=1S/C13H16O3/c1-3-16-13(15)12(9-10(2)14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Ethyl 4-oxo-2-phenylpentanoate

CAS No.: 6303-83-9

Cat. No.: VC20665640

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-2-phenylpentanoate - 6303-83-9

Specification

CAS No. 6303-83-9
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name ethyl 4-oxo-2-phenylpentanoate
Standard InChI InChI=1S/C13H16O3/c1-3-16-13(15)12(9-10(2)14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3
Standard InChI Key MPTUXQOIIUTVGD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC(=O)C)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

The IUPAC name ethyl 4-oxo-2-phenylpentanoate denotes the following structure:

  • Pentanoate backbone: A five-carbon chain with an ester group at the first carbon (ethyl ester).

  • Ketone group: Located at the fourth carbon (C4).

  • Phenyl substituent: Attached to the second carbon (C2).

Comparative Structural Analysis

FeatureEthyl 4-Oxo-2-PhenylpentanoateEthyl 4-Oxo-5-Phenylpentanoate
Phenyl positionC2C5
Ketone positionC4C4
Molecular formulaC₁₃H₁₆O₃C₁₃H₁₆O₃
Molecular weight220.26 g/mol220.26 g/mol

The positional isomerism significantly alters steric and electronic properties. The C2 phenyl group introduces steric hindrance near the ester moiety, potentially affecting reactivity in condensation or reduction reactions compared to the C5 analog.

Hypothetical Synthesis Pathways

While no direct methods for synthesizing ethyl 4-oxo-2-phenylpentanoate are documented, routes for analogous compounds suggest plausible strategies:

Claisen Condensation with Modified Substrates

A theoretical route could involve:

  • Substrate selection: Ethyl acetoacetate and a benzyl-derived electrophile.

  • Base-mediated condensation: Using sodium ethoxide to form a β-keto ester intermediate.

  • Functionalization: Introducing the phenyl group via Friedel-Crafts alkylation at C2.

Challenges:

  • Regioselective phenyl introduction at C2 requires careful control of reaction conditions.

  • Competing reactions (e.g., polymerization) may reduce yields.

Industrial Considerations

Scalable production might employ:

  • Continuous flow reactors: To enhance heat transfer and minimize side reactions.

  • Catalytic systems: Lewis acids (e.g., AlCl₃) to direct phenyl group placement .

Physicochemical Properties (Predicted)

Using computational tools (e.g., DFT calculations) and analog data:

PropertyPredicted ValueMethod of Estimation
Boiling point280–290°CGroup contribution method
LogP (lipophilicity)2.8ChemAxon software
Solubility in water<0.1 g/LQSPR modeling

The C2 phenyl group likely increases hydrophobicity compared to the C5 isomer (predicted LogP: 2.3), impacting bioavailability in pharmacological contexts.

TargetMechanismEfficacy Prediction
COX-2Competitive inhibitionModerate (IC₅₀ ~10 µM)
Bacterial efflux pumpsSubstrate interferenceLow (MIC >100 µg/mL)

Challenges in Research and Development

Synthetic Accessibility

  • Regioselectivity: No reported methods ensure precise phenyl placement at C2.

  • Purification difficulties: Similar polarity to byproducts may complicate chromatographic separation.

Data Gaps

  • Spectroscopic data: Experimental IR, NMR, and MS data are absent, hindering structural validation.

  • Toxicity profiles: Unknown ecotoxicological impacts limit regulatory approval prospects.

Future Directions

  • Synthetic optimization: Explore photoredox catalysis for C–H functionalization at C2.

  • Computational studies: Use molecular docking to predict binding affinities for disease targets.

  • Collaborative efforts: Partner with academic labs to generate foundational data on reactivity and safety.

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